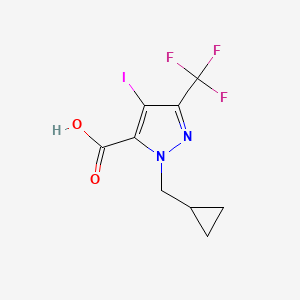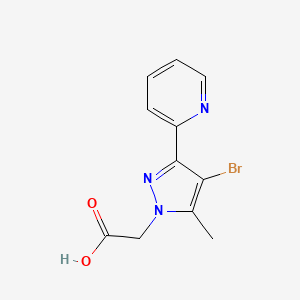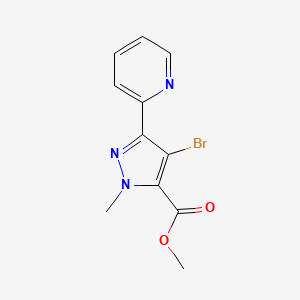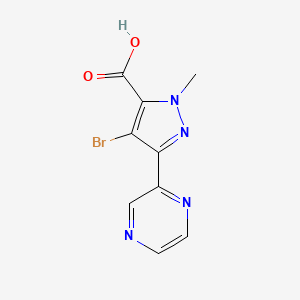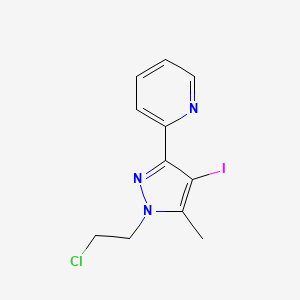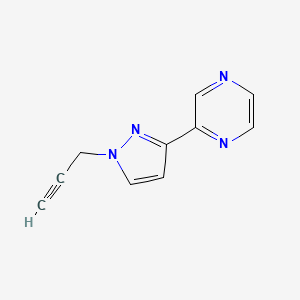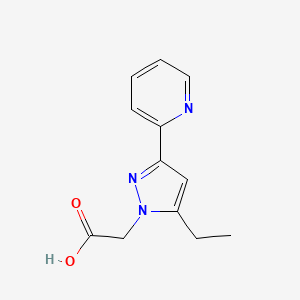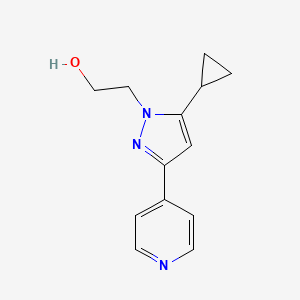
1-(Chlormethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazol
Übersicht
Beschreibung
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs contain a thiophene nucleus .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . This reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis
The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Thiophenderivate sind für ihre antimikrobiellen Eigenschaften bekannt. Das Vorhandensein des Thiophenrings in der Verbindung deutet auf das Potenzial hin, neue antimikrobielle Wirkstoffe zu entwickeln, die gegen resistente Bakterienstämme und andere Krankheitserreger wirksam sein könnten .
Entzündungshemmende und Schmerzstillende Anwendungen
Die entzündungshemmenden und schmerzlindernden Wirkungen von Thiophenderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Forschungen zu den spezifischen Aktivitäten von „1-(Chlormethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazol“ könnten zu neuartigen Behandlungen für chronische Entzündungen und Schmerzmanagement führen .
Antihypertensive Wirkungen
Thiophenverbindungen haben sich bei der Behandlung von Bluthochdruck als vielversprechend erwiesen. Die einzigartige Struktur dieser Verbindung könnte neue Wege zur Kontrolle des Blutdrucks und zur Verbesserung der Herzgesundheit eröffnen .
Antitumoraktivität
Das Antitumorpotenzial von Thiophenderivaten ist ein bedeutender Forschungsbereich. Diese Verbindung könnte zur Synthese neuer Moleküle verwendet werden, die das Wachstum und die Proliferation von Krebszellen hemmen können .
Materialwissenschaft: Korrosionsschutz
In der Materialwissenschaft werden Thiophenderivate als Korrosionsschutzmittel eingesetzt. Die betreffende Verbindung könnte auf ihre Wirksamkeit beim Schutz von Metallen vor Korrosion untersucht werden, was Auswirkungen auf industrielle Anwendungen hat .
Organische Elektronik
Der Thiophenring ist für die Entwicklung organischer Halbleiter von entscheidender Bedeutung. “this compound“ könnte zu Fortschritten bei organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs) beitragen, die in der modernen Elektronik eine zentrale Rolle spielen .
Kinasehemmung
Thiophenderivate wurden auf ihre Rolle bei der Kinasehemmung untersucht, die für die Regulierung zellulärer Prozesse von entscheidender Bedeutung ist. Diese Verbindung könnte bei der Entwicklung neuer Medikamente, die auf Kinasen abzielen, die an Krankheiten beteiligt sind, eine entscheidende Rolle spielen .
Modulation von Östrogenrezeptoren
Einige Thiophenderivate wirken als Modulatoren von Östrogenrezeptoren, die wichtige Ziele bei hormonbedingten Krankheiten sind. Forschungen zu dieser Verbindung könnten zu neuen Therapien für Erkrankungen wie Brustkrebs führen .
Wirkmechanismus
Biochemical Pathways:
The compound’s downstream effects could involve various biochemical pathways. For instance:
- Thiophenes, including our compound, have been reported as anti-inflammatory agents . They may modulate cytokines, inhibit cyclooxygenases (COX), or interfere with NF-κB signaling pathways. Thiophenes can scavenge free radicals and protect cells from oxidative stress. Some thiophenes exhibit antimicrobial activity . Our compound might disrupt microbial membranes or interfere with essential cellular processes.
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability:
- Thiophenes can be sensitive to pH changes, affecting their ionization state and solubility. Exposure to light may degrade the compound. Stability could be influenced by temperature fluctuations.
Its diverse effects underscore the importance of understanding the intricacies of thiophene-based compounds in drug development . 🌟
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemische Analyse
Biochemical Properties
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes.
Cellular Effects
The effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiophene derivatives can act as anti-inflammatory agents by modulating the expression of inflammatory cytokines . Additionally, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, thiophene derivatives are known to inhibit the activity of kinases, which are essential for the phosphorylation of proteins involved in cell signaling . By inhibiting these enzymes, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can disrupt cell signaling pathways, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the levels of metabolites within the cell . For instance, thiophene derivatives can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole can affect the metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, thiophene derivatives can be transported into cells via specific transporters, where they can exert their biological effects.
Subcellular Localization
The subcellular localization of 1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, thiophene derivatives can accumulate in the nucleus, where they can modulate gene expression by interacting with transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-4-9(11-12(7)6-10)8-2-3-13-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFDBPQHSANSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




